molecular formula C9H11BrO3S B1371181 1-(2-Bromoethoxy)-4-methanesulfonylbenzene CAS No. 130840-21-0

1-(2-Bromoethoxy)-4-methanesulfonylbenzene

Cat. No. B1371181
Key on ui cas rn: 130840-21-0
M. Wt: 279.15 g/mol
InChI Key: VELQWDGGOAIBKB-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

To a solution of 4-(methylsulfonyl)phenol (0.30 g, 1.74 mmol) in MeCN (5 mL) was added Cs2CO3 (0.71 g, 2.18 mmol) and 1,2-dibromoethane (1.64 g, 8.71 mmol). The resulting mixture was heated in a sealed tube at 100° C. After 1.5 h, additional Cs2CO3 (0.4 g, 1.21 mmol) was added and heated at 100° C. for another 2 h. Upon cooling, the mixture was partitioned between EtOAc and 1N NaOH. The organic phase was washed with sat'd brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (0-70% EtOAc-hexanes gradient) to afford the title compound as a white solid (0.255 g, 53% yield): MS (ES) m/z 279 and 281 (M+1 Br isotopes).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.4 g
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].C([O-])([O-])=O.[Cs+].[Cs+].[Br:18][CH2:19][CH2:20]Br>CC#N>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:20][CH2:19][Br:18])=[CH:7][CH:6]=1)(=[O:3])=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)O
Name
Cs2CO3
Quantity
0.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.64 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Cs2CO3
Quantity
0.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and 1N NaOH
WASH
Type
WASH
Details
The organic phase was washed with sat'd brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-70% EtOAc-hexanes gradient)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.255 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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